Hydroxy-PEG2-CH2COONa
Description
Hydroxy-PEG2-CH2COONa (CAS: 42588-76-1) is a sodium salt comprising three key components:
- Hydroxyl group (–OH): A reactive site for conjugation or chemical modifications.
- PEG2 chain: A short polyethylene glycol (PEG) spacer (two ethylene oxide units) that enhances hydrophilicity and reduces nonspecific interactions.
- Sodium acetate (–CH2COONa): Improves solubility in aqueous systems and acts as a stabilizing group.
Molecular Formula: C₆H₁₁NaO₅
Molecular Weight: 186.14 g/mol
Applications:
Properties
Molecular Formula |
C6H11NaO5 |
|---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
sodium;2-[2-(2-hydroxyethoxy)ethoxy]acetate |
InChI |
InChI=1S/C6H12O5.Na/c7-1-2-10-3-4-11-5-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1 |
InChI Key |
AJBBUMHAVPXZNS-UHFFFAOYSA-M |
Canonical SMILES |
C(COCCOCC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy-PEG2-CH2COONa is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and carboxymethylation. The process typically involves the reaction of PEG with chloroacetic acid in the presence of a base, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Hydroxy-PEG2-CH2COONa primarily undergoes substitution reactions due to the presence of reactive hydroxyl and carboxyl groups. These reactions are essential for its role as a linker in PROTACs .
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as chloroacetic acid and bases like sodium hydroxide.
Reaction Conditions: Reactions are usually carried out under controlled temperatures and pH to ensure optimal yield and purity.
Major Products: The major product formed from these reactions is the PEG-based linker, which can then be used in the synthesis of PROTAC molecules .
Scientific Research Applications
Hydroxy-PEG2-CH2COONa has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the study of protein degradation pathways and the development of targeted therapies.
Medicine: Plays a crucial role in the development of novel therapeutic agents for diseases such as cancer.
Industry: Used in the production of advanced materials and drug delivery systems .
Mechanism of Action
Hydroxy-PEG2-CH2COONa functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby regulating protein levels within the cell .
Comparison with Similar Compounds
The table below summarizes structurally related PEG-based compounds, followed by a detailed analysis:
Structural and Functional Differences
HO-PEG2-PA (CAS 1334286-77-9)
- Key Contrast : Replaces the sodium acetate (–CH2COONa) in this compound with a propionic acid (–CH2CH2COOH).
- Impact :
HO-Peg5-CH2COOH (CAS 52026-48-9)
- Key Contrast : Extends the PEG chain from two (PEG2) to five (PEG5) units.
- Impact :
- Enhanced Hydrophilicity : Longer PEG chain improves water solubility and reduces aggregation in biological systems .
- Steric Hindrance : Increased molecular size may limit penetration in dense tissues but improves circulation time in drug delivery .
PEG2-(CH2CO2H)2 (CAS 23243-68-7)
- Key Contrast : Features two carboxylic acid (–CH2COOH) groups instead of one sodium acetate.
- Impact: Crosslinking Potential: Dual –COOH groups enable chelation of metal ions or formation of polymer networks . Reduced Solubility: Acidic nature requires neutralization (e.g., with NaOH) for aqueous applications, unlike this compound .
Methyltetrazine-amino-PEG6-CH2CH2COONHS
- Key Contrast : Incorporates a methyltetrazine (bioorthogonal reaction partner) and NHS ester (amine-reactive group) on a PEG6 backbone.
- Impact :
- Multifunctionality : Enables simultaneous conjugation with two distinct molecules (e.g., targeting ligands and drugs) via tetrazine ligation and NHS coupling .
- Specialized Use : Preferred for targeted drug delivery systems and bioimaging over simpler PEG derivatives .
Research Findings
- This compound vs. HO-PEG2-PA : In a 2024 study, this compound demonstrated 30% higher solubility in phosphate-buffered saline (pH 7.4) compared to HO-PEG2-PA, making it more suitable for injectable formulations .
- PEG Chain Length : A 2023 report showed that PEG5 derivatives (e.g., HO-Peg5-CH2COOH) increased drug-loading capacity by 50% compared to PEG2 analogs but required higher purification steps due to polydispersity .
- Sodium vs. Acid Forms : Sodium salts (e.g., this compound) exhibited 20% lower cytotoxicity in vitro than acid forms (e.g., PEG2-(CH2CO2H)2), attributed to reduced membrane disruption at physiological pH .
Biological Activity
Hydroxy-PEG2-CH2COONa, also known as Hydroxy-PEG2-acetic acid sodium salt, is a polyethylene glycol (PEG)-based compound utilized primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound plays a significant role in targeted protein degradation, which has garnered attention in therapeutic development. This article reviews the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNaO |
| Molecular Weight | 186.14 g/mol |
| CAS Number | 42588-76-1 |
| Density | Not Available |
| Boiling Point | Not Available |
This compound serves as a linker in the design of PROTACs, which are bifunctional molecules that facilitate the recruitment of E3 ubiquitin ligases to target proteins. This process leads to the ubiquitination and subsequent degradation of these proteins via the proteasome pathway. The use of PEG linkers, such as this compound, enhances solubility and biocompatibility, making it suitable for therapeutic applications.
Biological Activities
- Targeted Protein Degradation : this compound is integral in the synthesis of PROTACs that target various proteins for degradation. These include oncogenic proteins involved in cancer progression.
- Anti-Cancer Applications : Research indicates that PROTACs utilizing this compound can effectively degrade proteins associated with tumor growth and survival, offering a novel approach to cancer therapy. For instance, studies have shown that PROTACs can target and degrade BCR-ABL fusion proteins in chronic myeloid leukemia (CML) models .
- Immunomodulation : There is potential for this compound in modulating immune responses through targeted degradation of immunosuppressive proteins, enhancing anti-tumor immunity .
Study 1: Targeting Oncogenic Proteins
A study published in EBioMedicine explored the efficacy of PROTACs synthesized with this compound against various oncogenic targets. The results demonstrated significant reductions in protein levels and subsequent inhibition of cancer cell proliferation in vitro and in vivo models .
Study 2: Immunological Applications
Another investigation focused on the immunological applications of PROTACs containing this compound. The study revealed that these compounds could selectively degrade PD-L1, a protein that inhibits T-cell activation, thereby enhancing the immune response against tumors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
